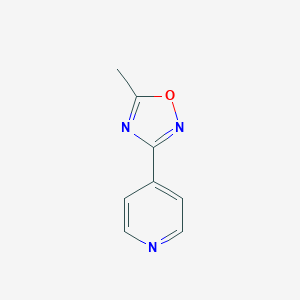

4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

5-methyl-3-pyridin-4-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-6-10-8(11-12-6)7-2-4-9-5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIKSOZOBQKFEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378009 | |

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10350-70-6 | |

| Record name | 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10350-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine based on the analysis of structurally related compounds. These values provide a baseline for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.80 | d | 2H | H-2', H-6' (Pyridine) |

| ~7.90 | d | 2H | H-3', H-5' (Pyridine) |

| ~2.70 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~178.0 | C-5 (Oxadiazole) |

| ~165.0 | C-3 (Oxadiazole) |

| ~151.0 | C-2', C-6' (Pyridine) |

| ~130.0 | C-4' (Pyridine) |

| ~122.0 | C-3', C-5' (Pyridine) |

| ~12.0 | -CH₃ |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Predicted Fragment |

| 175 | [M]⁺ (Molecular Ion) |

| 134 | [M - CH₃CN]⁺ |

| 105 | [C₅H₄NCO]⁺ |

| 78 | [C₅H₄N]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic (Pyridine) |

| ~2950-2850 | C-H stretch | Aliphatic (-CH₃) |

| ~1600-1580 | C=N stretch | Oxadiazole & Pyridine |

| ~1500-1400 | C=C stretch | Aromatic (Pyridine) |

| ~1380 | C-H bend | -CH₃ |

| ~1250-1000 | C-O stretch | Oxadiazole |

Experimental Protocols

The following section outlines a plausible synthetic route and standard protocols for the spectroscopic analysis of this compound.

Synthesis Protocol

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry.[1][2] A common and effective method involves the cyclization of an O-acyl-amidoxime intermediate. For the target molecule, this would involve the reaction of pyridine-4-carboxamidoxime with an acetylating agent.

Materials:

-

Pyridine-4-carboxamidoxime

-

Acetic anhydride or Acetyl chloride

-

Pyridine (as solvent and base)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

In a round-bottom flask, dissolve pyridine-4-carboxamidoxime (1 equivalent) in pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer. Use a standard pulse sequence with a relaxation delay of 1-2 seconds and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 100 MHz using a proton-decoupled pulse sequence. A longer acquisition time and a higher number of scans may be necessary due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into an electron ionization (EI) mass spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu). The molecular ion peak and characteristic fragmentation patterns should be analyzed to confirm the structure.[3]

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid directly on the ATR crystal. For a liquid or dissolved sample, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

The following diagrams illustrate the synthetic workflow and potential relevance of the target compound in a drug discovery context.

References

In-depth Technical Guide on the Mechanism of Action of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine

A comprehensive review of the available scientific literature reveals a significant lack of specific data on the mechanism of action for the compound 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine. Extensive searches for its molecular targets, associated signaling pathways, quantitative biological data, and detailed experimental protocols have not yielded any specific results for this particular molecule.

The broader class of molecules to which this compound belongs, namely 1,2,4-oxadiazole derivatives, is a well-established area of medicinal chemistry. These compounds are recognized for a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The pyridine moiety is also a common feature in many biologically active compounds.

While general information on the synthesis and potential therapeutic applications of various pyridyl-oxadiazole derivatives exists, the specific biological profile of this compound remains uncharacterized in the public domain. Patents have been filed for a range of pyridinyl-1,2,4-oxadiazole compounds with claims for their utility in treating various diseases; however, these documents do not provide specific biological data or a detailed mechanism of action for the exact chemical structure .

Given the absence of specific research on this compound, it is not currently possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams.

To address your interest in this area, we propose an alternative: an in-depth technical guide on a closely related and well-characterized 1,2,4-oxadiazole derivative for which a substantial body of scientific literature is available. This would allow for a comprehensive report that fulfills all the core requirements of your request, including data presentation, experimental protocols, and detailed visualizations. Please let us know if you would be interested in this alternative approach and if you have a particular, more extensively researched compound in mind.

A Comprehensive Review of Pyridine-Containing Oxadiazoles: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fusion of pyridine and oxadiazole rings into single molecular frameworks has emerged as a compelling strategy in medicinal chemistry, yielding a plethora of compounds with significant therapeutic potential. This technical guide provides a comprehensive literature review of pyridine-containing oxadiazoles, focusing on their synthesis, diverse biological activities, and structure-activity relationships. Detailed experimental protocols for key reactions and biological assays are provided, alongside a quantitative summary of their biological efficacy and visualizations of relevant signaling pathways.

Introduction to Pyridine-Containing Oxadiazoles

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the design of bioactive molecules.[1] Both pyridine, a six-membered aromatic ring, and oxadiazole, a five-membered ring with one oxygen and two nitrogen atoms, are well-established pharmacophores known to impart favorable physicochemical and biological properties to drug candidates.[2][3] The combination of these two moieties, often referred to as molecular hybridization, aims to create novel chemical entities with enhanced or synergistic biological activities.[4] Pyridine-containing oxadiazoles have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and insecticidal properties.[2][5][6]

Synthesis of Pyridine-Containing Oxadiazoles

The most prevalent synthetic route to 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines or the reaction of acid hydrazides with various reagents. A common and effective method utilizes phosphorus oxychloride (POCl₃) as both a solvent and a cyclizing agent.

General Experimental Protocol: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles using Phosphorus Oxychloride

This protocol outlines a general procedure for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from an appropriate carboxylic acid and a hydrazide.

Materials:

-

Substituted benzoic acid (1 mmol)

-

Isonicotinohydrazide (1 mmol)

-

Phosphorus oxychloride (POCl₃) (10 mL)

-

Crushed ice

-

Sodium bicarbonate solution (20%)

-

Methanol (for crystallization)

Procedure:

-

A mixture of the substituted benzoic acid (1 mmol) and isonicotinohydrazide (1 mmol) is taken in phosphorus oxychloride (10 mL).

-

The reaction mixture is refluxed for 5-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with constant stirring.

-

The resulting solution is neutralized with a 20% sodium bicarbonate solution.

-

The solid precipitate that forms is collected by filtration, washed thoroughly with water, and dried.

-

The crude product is purified by recrystallization from methanol to afford the desired 2,5-disubstituted 1,3,4-oxadiazole.

This general protocol can be adapted for the synthesis of various pyridine-containing oxadiazole derivatives by using different substituted carboxylic acids or pyridine-based hydrazides.

Biological Activities and Structure-Activity Relationships

Pyridine-containing oxadiazoles have been extensively evaluated for a range of biological activities. The following sections summarize their efficacy in key therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of pyridine-oxadiazole hybrids. These compounds have shown cytotoxicity against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HT-29) cancer.[5][7]

One study reported a series of pyridine-based 1,3,4-oxadiazole derivatives, with compound 5k (3,5-dichloro substitution) exhibiting the highest activity against A549 lung cancer cells with an IC₅₀ value of 6.99 ± 3.15 μM, which is comparable to the standard drug 5-fluorouracil.[5] Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the phenyl ring attached to the oxadiazole moiety play a crucial role in determining the anticancer potency. For instance, meta-substituents on the phenyl ring have been shown to enhance activity, whereas bulky or strongly electron-withdrawing groups tend to reduce it.[8]

Table 1: In Vitro Anticancer Activity of Selected Pyridine-Containing Oxadiazoles

| Compound ID | Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5k | 3,5-dichloro | A549 | 6.99 ± 3.15 | [5] |

| IVc | Thiazolyl pyridine with thiophene | MCF-7 | 126.98 | [2] |

| 11a | - | MCF-7 | 3.7 | [3] |

| 12f | - | A549 | 4.5 | [3] |

| Compound 5 | Acetylthiazole derivative | A549 | 0.452 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.[1][9]

Materials:

-

Cancer cell line (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (pyridine-containing oxadiazoles)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A control group receiving only the vehicle (e.g., DMSO) is also included. The plates are then incubated for another 24-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity

Pyridine-containing oxadiazoles have also demonstrated promising activity against a range of bacterial and fungal pathogens.[10] The presence of both the pyridine and oxadiazole moieties is thought to contribute to their antimicrobial efficacy.

Table 2: Antimicrobial Activity of Selected Pyridine-Containing Oxadiazoles

| Compound ID | Bacterial/Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Compound 8h6 | Plutella xylostella (insect) | - | - | [5] |

| Compound 3d | S. aureus | - | - |

Note: Quantitative data for antimicrobial activity is often presented as Minimum Inhibitory Concentration (MIC) values. More extensive data can be found within the full text of the cited literature.

Signaling Pathway Modulation

The anticancer activity of some pyridine-containing oxadiazoles has been attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis. The EGFR/PI3K/Akt/mTOR pathway is a critical regulator of cell growth and is often dysregulated in various cancers.

EGFR/PI3K/Akt/mTOR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a downstream signaling cascade. This includes the activation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, which promotes cell survival and proliferation. Inhibition of this pathway is a key strategy in cancer therapy.

Caption: Inhibition of the EGFR signaling pathway by a pyridine-oxadiazole derivative.

Conclusion

The integration of pyridine and oxadiazole scaffolds has proven to be a highly fruitful strategy in the development of novel therapeutic agents. The resulting hybrid molecules exhibit a diverse range of biological activities, with particularly promising results in the fields of oncology and microbiology. The synthetic accessibility of these compounds, coupled with their potent biological effects and the potential for fine-tuning their properties through substituent modifications, makes them an attractive area for continued research and development. This guide has provided a comprehensive overview of the current state of the field, offering valuable insights and detailed protocols to aid researchers in the design and evaluation of the next generation of pyridine-containing oxadiazole drug candidates. Further investigations into their mechanisms of action and in vivo efficacy are warranted to fully realize their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. lupinepublishers.com [lupinepublishers.com]

An In-depth Technical Guide to 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry. While specific detailed research on this particular molecule is not extensively published, this document extrapolates from established knowledge of its core components—the 1,2,4-oxadiazole and pyridine rings—to present its likely synthesis, physicochemical properties, and potential biological activities. This guide serves as a foundational resource for researchers investigating this and related compounds for therapeutic applications.

Introduction

This compound (CAS No. 10350-70-6) is a small molecule that incorporates two key heterocyclic scaffolds: a pyridine ring and a 1,2,4-oxadiazole ring. Both of these structures are considered "privileged" in medicinal chemistry, as they are frequently found in a wide array of biologically active compounds and approved drugs. The 1,2,4-oxadiazole ring, in particular, is often used as a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties. The pyridine moiety is a common feature in drugs due to its ability to form hydrogen bonds and its overall contribution to aqueous solubility and target engagement.

The combination of these two rings in this compound suggests its potential for a range of therapeutic applications, from oncology to inflammatory diseases. This guide will detail the historical context of its core structure, a proposed synthetic route, and an inferred overview of its potential biological significance based on related compounds.

Discovery and History of the 1,2,4-Oxadiazole Scaffold

While the specific discovery of this compound is not well-documented in publicly accessible literature, the history of its core 1,2,4-oxadiazole heterocycle dates back to 1884.[1] The synthesis of this ring system was first reported by Tiemann and Krüger.[1] Over the last century, and particularly in recent decades, the 1,2,4-oxadiazole scaffold has been extensively explored, leading to its incorporation into several commercial drugs.[1][2] Its value in drug discovery is underscored by its wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2]

Synthesis of this compound

In the case of this compound, the logical precursors would be isonicotinamidoxime (pyridine-4-carboxamidoxime) and an acetylating agent such as acetic anhydride or acetyl chloride.

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol (Proposed)

The following is a generalized protocol based on similar syntheses found in the literature. Optimization of reaction conditions (temperature, solvent, base) would be necessary to achieve a high yield.

Step 1: Synthesis of Isonicotinamidoxime

-

To a solution of isonicotinamide in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude isonicotinamidoxime by recrystallization.

Step 2: Synthesis of this compound

-

Dissolve isonicotinamidoxime in a suitable solvent (e.g., pyridine or dioxane).

-

Add acetic anhydride dropwise to the solution at room temperature or with cooling.

-

After the addition is complete, heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below.

| Property | Value |

| CAS Number | 10350-70-6 |

| Molecular Formula | C₈H₇N₃O |

| Molecular Weight | 161.16 g/mol |

| Appearance | Expected to be a solid at room temp. |

| IUPAC Name | This compound |

Potential Biological Activity and Mechanism of Action

While no specific biological data for this compound has been identified in the reviewed literature, the extensive research on its constituent scaffolds allows for an informed inference of its potential therapeutic applications.

Anticancer Potential

The 1,2,4-oxadiazole and pyridine moieties are prevalent in a multitude of anticancer agents. Structurally similar compounds have demonstrated potent activity against various cancer cell lines. For instance, derivatives of pyridinyl-1,2,4-oxadiazole have been investigated as inhibitors of RET (Rearranged during Transfection) kinase, a receptor tyrosine kinase implicated in several types of cancer.[3]

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Anti-inflammatory Activity

Compounds containing the 1,3,4-oxadiazole ring (an isomer of the 1,2,4-oxadiazole) linked to a pyridine moiety have been synthesized and evaluated as anti-inflammatory agents. This suggests that this compound could also possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators or enzymes.

Quantitative Data for Structurally Related Compounds

To provide a context for the potential potency of this class of compounds, the following table summarizes biological data for structurally related pyridinyl-1,2,4-oxadiazole derivatives from the literature. Note: This data is not for this compound itself.

| Compound Class | Target | Activity (IC₅₀) | Reference |

| 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)benzamides | RET Kinase | 7.3 nM | [1][3] |

| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline | Cancer Cells | ~92.4 µM (mean) | [1] |

Conclusion

This compound represents a molecule of significant interest for drug discovery, combining two pharmacologically important heterocyclic scaffolds. Based on the extensive literature on related compounds, it holds potential as a candidate for development as an anticancer or anti-inflammatory agent, possibly acting as a kinase inhibitor. While specific data on its discovery, synthesis, and biological activity are not widely published, this guide provides a robust, inferred foundation for researchers. Further investigation is warranted to fully elucidate the therapeutic potential of this promising compound.

References

4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine IUPAC name and structure

An In-depth Overview for Chemical and Pharmaceutical Research

This technical guide provides a comprehensive overview of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, a plausible synthetic route, and its potential pharmacological significance based on the activities of the 1,2,4-oxadiazole scaffold.

Chemical Identity and Physicochemical Properties

This compound is a bi-heterocyclic molecule containing both a pyridine ring and a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole moiety is a well-regarded scaffold in drug discovery, often used as a bioisosteric replacement for ester and amide groups to improve metabolic stability and pharmacokinetic profiles.[1]

-

IUPAC Name: this compound

-

Synonym: 5-Methyl-3-(pyridin-4-yl)-1,2,4-oxadiazole

-

CAS Number: 10350-70-6[2]

-

Chemical Structure: The molecule consists of a pyridine ring linked at its 4-position to the 3-position of a 1,2,4-oxadiazole ring, which is substituted with a methyl group at the 5-position.

Physicochemical Data

All quantitative data for the compound are summarized in the table below for clarity and ease of comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₇N₃O | [2] |

| Molecular Weight | 161.16 g/mol | [2] |

| Canonical SMILES | CC1=NOC(=N1)C2=CC=NC=C2 | |

| InChI Key | UTDAFKFEIXDFSW-UHFFFAOYSA-N | |

| LogP | 1.123 | |

| Hydrogen Bond Acceptors | 3 |

Synthesis and Experimental Protocol

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established in the literature. A common and efficient method involves the cyclization of an O-acyl amidoxime intermediate, which is formed from the reaction of an amidoxime with an acylating agent.[3][4] The following is a detailed experimental protocol for a plausible synthesis of this compound.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N'-hydroxypyridine-4-carboximidamide (Pyridine-4-amidoxime)

-

Reactant Preparation: Dissolve 4-cyanopyridine (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a suitable solvent such as aqueous ethanol.

-

Reaction: Add a base, such as sodium carbonate (2.0 eq), to the solution portion-wise to neutralize the HCl salt and free the hydroxylamine.

-

Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. The resulting aqueous solution can be cooled further in an ice bath to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield N'-hydroxypyridine-4-carboximidamide.

Step 2: Synthesis of this compound

-

Reactant Preparation: Suspend the N'-hydroxypyridine-4-carboximidamide (1.0 eq) from Step 1 in a solvent like pyridine or dichloromethane.

-

Acylation and Cyclization: Add acetic anhydride (1.2 eq) dropwise to the suspension while stirring at 0-5 °C (ice bath). After the addition, allow the mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours to facilitate the cyclodehydration reaction.

-

Workup and Purification: After cooling, pour the reaction mixture into ice-water. If a precipitate forms, it can be collected by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a solvent system like ethanol/hexane to obtain the final compound, this compound.

Biological and Pharmacological Profile

While specific biological data for this compound is not extensively documented in publicly available literature, the 1,2,4-oxadiazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1]

Potential Therapeutic Applications:

-

Anticancer Activity: Numerous 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.[4]

-

Anti-inflammatory and Analgesic Effects: The scaffold is present in compounds designed as anti-inflammatory and analgesic agents.[5]

-

Antimicrobial and Antiviral Properties: Research has shown that compounds containing the 1,2,4-oxadiazole ring can possess antibacterial, antifungal, and antiviral properties.[1][6]

-

Central Nervous System (CNS) Activity: Certain analogues of pyridine-substituted oxadiazoles have been investigated as agonists or antagonists for muscarinic cholinergic receptors, indicating potential applications in neurological disorders.[7]

The biological potential of this specific compound would be determined through a standard drug discovery screening process to identify its primary targets and therapeutic utility.

Conclusion

This compound is a well-defined chemical entity with a straightforward synthetic pathway. While its specific biological functions require further investigation, its structural components—the pyridine ring and the 1,2,4-oxadiazole scaffold—are both highly relevant in modern drug discovery. This compound serves as a valuable building block for creating more complex molecules and as a candidate for biological screening campaigns across a wide spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases.

References

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijper.org [ijper.org]

- 7. Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine. Due to the limited availability of direct experimental data in publicly accessible literature, this document combines foundational chemical information with predicted values from established computational models. Furthermore, it outlines detailed, standardized experimental protocols for the empirical determination of these key properties. This guide also visualizes a potential biological signaling pathway relevant to this class of compounds and a typical experimental workflow, adhering to strict formatting guidelines for clarity and utility in a research and development setting.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring linked to a 5-methyl-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring is a well-regarded scaffold in medicinal chemistry, often utilized as a bioisostere for ester and amide groups, which can enhance metabolic stability and modulate pharmacokinetic profiles.[1] Derivatives of 1,2,4-oxadiazole have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4] Notably, various substituted oxadiazoles have been synthesized and evaluated as muscarinic cholinergic receptor agonists, indicating their potential role in modulating signaling pathways within the central nervous system.[5][6][7]

An understanding of the physicochemical properties of this compound is fundamental for its application in drug discovery and development. These properties, including solubility, lipophilicity (logP), and acid-base dissociation constant (pKa), govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.

Physicochemical Properties

The following table summarizes the available and predicted physicochemical data for this compound. It is critical to note that most quantitative values are computationally predicted and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O | - |

| Molecular Weight | 161.16 g/mol | - |

| Melting Point | Not available (Experimental) | - |

| Boiling Point | Not available (Experimental) | - |

| pKa (Pyridine Nitrogen) | Predicted: ~3.5 - 4.5 | Based on similar pyridine derivatives |

| Aqueous Solubility | Not available (Experimental) | - |

| logP (Octanol-Water Partition Coefficient) | Predicted: 1.12 | Based on an isomeric compound |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range suggests the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or an automated melting point apparatus).

-

Heating: The heating bath is heated gradually, with the rate of temperature increase slowed to 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Boiling Point Determination

For liquid compounds, the boiling point is the temperature at which its vapor pressure equals the atmospheric pressure.

Methodology: Micro Boiling Point Determination

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath.

-

Heating and Observation: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. Heating is then discontinued.

-

Boiling Point Recording: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

pKa Determination

The pKa value indicates the strength of an acid or base. For this compound, the basicity of the pyridine nitrogen is of primary interest.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of the compound is dissolved in a known volume of deionized water or a suitable co-solvent to create a solution of known concentration.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the pyridine nitrogen has been protonated.

Aqueous Solubility Determination

Solubility is a critical factor influencing drug absorption and formulation.

Methodology: Shake-Flask Method

-

Equilibration: An excess amount of solid this compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

-

Shaking: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear, saturated aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

Methodology: Shake-Flask Method

-

Phase Saturation: Equal volumes of 1-octanol and water (or a pH 7.4 buffer) are shaken together to pre-saturate each phase with the other. The phases are then separated.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a separatory funnel in a defined volume ratio (e.g., 1:1).

-

Equilibration: The funnel is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Quantification: The concentration of the compound in both the 1-octanol and the aqueous phase is measured using an appropriate analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Mandatory Visualizations

Potential Signaling Pathway

Given that derivatives of 1,2,4-oxadiazole have shown activity as muscarinic acetylcholine receptor agonists, a plausible signaling pathway for this compound could involve the Gq-coupled muscarinic acetylcholine M1 receptor. The following diagram illustrates this pathway.

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the logical steps involved in the determination of the LogP value using the shake-flask method.

Caption: Shake-Flask LogP Determination Workflow.

Conclusion

This technical guide consolidates the known and predicted physicochemical properties of this compound, providing a foundational resource for researchers. While direct experimental data remains limited, the provided protocols offer robust frameworks for the empirical determination of its key characteristics. The visualization of a potential muscarinic signaling pathway highlights a plausible mechanism of action, warranting further biological investigation. The systematic approach outlined herein is intended to facilitate the rational design and development of novel therapeutics based on the 1,2,4-oxadiazole scaffold. It is strongly recommended that the predicted values presented are experimentally verified to ensure accurate data for any drug development program.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Potential Therapeutic Targets of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine: A Technical Overview

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature and patent databases did not yield specific biological data or identified therapeutic targets for the compound 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine. Therefore, this technical guide will provide an in-depth analysis of the potential therapeutic applications of this molecule based on the well-documented activities of structurally related compounds containing the 1,2,4-oxadiazole and pyridine moieties. This analysis is intended for researchers, scientists, and drug development professionals to inform potential screening and development strategies for this compound.

The 1,2,4-oxadiazole ring is a key pharmacophore in medicinal chemistry, known for its metabolic stability and ability to act as a bioisosteric replacement for ester and amide groups.[1] When coupled with a pyridine ring, another privileged scaffold in drug discovery, the resulting molecule holds promise for a wide range of therapeutic applications.[2][3]

Potential Therapeutic Areas and Targets

Based on the activities of analogous compounds, this compound is a candidate for investigation in the following therapeutic areas:

-

Oncology: Numerous 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity.[4][5] Potential mechanisms could involve the inhibition of key enzymes in cancer progression. For instance, some derivatives have shown inhibitory activity against histone deacetylases (HDACs) and receptor tyrosine kinases (RET), which are validated targets in oncology.[4]

-

Anti-inflammatory and Analgesic: The 1,2,4-oxadiazole scaffold is present in compounds with significant anti-inflammatory and analgesic properties.[6] These effects are often mediated through the inhibition of enzymes like cyclooxygenase (COX).

-

Infectious Diseases: The chemical class of oxadiazoles has been extensively explored for its antibacterial, antifungal, and antiviral properties.[6][7] Specific derivatives have shown efficacy against various pathogens.

-

Neurological Disorders: Compounds containing pyridine moieties have been investigated for their psychotropic properties, including anticonvulsant and anxiolytic effects.[2]

Structurally Related Compounds with Known Biological Activity

To provide a more concrete basis for potential therapeutic targeting, the following table summarizes quantitative data for structurally related 1,2,4-oxadiazole derivatives.

| Compound Class | Target | Activity (IC50/EC50) | Reference |

| 1,2,4-Oxadiazole derivatives | Histone Deacetylase 1 (HDAC1) | 1.8 - 8.2 nM | [4] |

| 1,2,4-Oxadiazole derivatives | RET Enzyme | 7.3 nM | [4] |

| 1,2,4-Oxadiazole derivatives | SARS-CoV-2 Papain-like Protease (PLpro) | 10.7 - 22.7 µM | [8] |

| 3-meta-Pyridin-1,2,4-oxadiazole derivative of 18βH-glycyrrhetinic acid | P-glycoprotein (P-gp) | -10.2 kcal/mol (binding energy) | [1] |

Proposed Experimental Workflow for Target Identification and Validation

For researchers interested in elucidating the therapeutic potential of this compound, a general experimental workflow is proposed.

Detailed Methodologies for Key Experiments

While specific protocols for this compound are not available, the following are representative methodologies for key assays based on the evaluation of similar compounds.

In vitro Enzyme Inhibition Assay (Generic)

-

Objective: To determine the inhibitory activity of the test compound against a specific enzyme.

-

Materials: Test compound, purified enzyme, substrate, appropriate buffer, and a multi-well plate reader.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound to create a range of concentrations.

-

In a multi-well plate, add the enzyme solution to each well.

-

Add the different concentrations of the test compound to the wells. A control well with solvent only should be included.

-

Incubate the plate for a predetermined time at a specific temperature to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the control.

-

Determine the IC50 value by fitting the dose-response data to a suitable equation.

-

Cell-Based Proliferation Assay (e.g., MTT Assay)

-

Objective: To assess the effect of the test compound on the proliferation of cancer cell lines.

-

Materials: Test compound, cancer cell lines, cell culture medium, fetal bovine serum (FBS), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a multi-well plate reader.

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add the MTT reagent to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability for each concentration compared to the untreated control cells.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

-

Potential Signaling Pathways

Given the potential targets, this compound could modulate several key signaling pathways. The diagram below illustrates a hypothetical signaling pathway that could be inhibited by a compound targeting a Receptor Tyrosine Kinase (RTK).

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking in the public domain, the analysis of its chemical scaffolds suggests a high potential for biological activity across several therapeutic areas, including oncology, inflammation, and infectious diseases. The information and proposed workflows in this guide are intended to serve as a foundational resource for researchers to initiate investigations into the pharmacological profile of this promising compound. Further screening and mechanistic studies are essential to unveil its specific therapeutic targets and potential clinical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ipbcams.ac.cn [ipbcams.ac.cn]

An In-Depth Technical Guide to 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a 5-methyl-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole scaffold is a recognized bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse range of biological activities, including potential applications in oncology, inflammation, and infectious diseases.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical identifiers, a representative synthesis protocol, and a discussion of the potential, though currently unelucidated, biological significance of this specific molecule based on related compounds.

Chemical Identifiers and Properties

A clear identification of a chemical compound is fundamental for research and development. The key identifiers and physicochemical properties for this compound are summarized below.

| Identifier | Value | Reference |

| CAS Number | 10350-70-6 | [5][6] |

| Molecular Formula | C₈H₇N₃O | [5] |

| Molecular Weight | 161.16 g/mol | [5] |

| IUPAC Name | This compound | |

| Synonyms | 5-Methyl-3-(pyridin-4-yl)-1,2,4-oxadiazole, 5-Methyl-3-(4-pyridyl)-1,2,4-oxadiazole | [5][6] |

| Canonical SMILES | CC1=NC(=NO1)C2=CC=NC=C2 | [5] |

| Boiling Point | 323.8°C at 760 mmHg | [5] |

| Density | 1.207 g/cm³ | [5] |

Synthesis and Experimental Protocols

Representative Synthesis Protocol:

The synthesis can be envisioned as a two-step process:

-

Formation of O-acyl isonicotinamidoxime: Reaction of isonicotinamidoxime with an acylating agent, such as acetyl chloride or acetic anhydride.

-

Cyclodehydration: Intramolecular cyclization of the O-acyl intermediate to form the 1,2,4-oxadiazole ring.

Step 1: Synthesis of O-acetyl isonicotinamidoxime

To a solution of isonicotinamidoxime (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere, a base such as triethylamine or pyridine (1.1 equivalents) is added. The mixture is cooled in an ice bath, and acetyl chloride (1.05 equivalents) is added dropwise. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude O-acetyl isonicotinamidoxime.

Step 2: Synthesis of this compound

The crude O-acetyl isonicotinamidoxime is dissolved in a high-boiling point solvent such as toluene or xylene. The solution is heated to reflux to induce cyclodehydration. The progress of the reaction is monitored by TLC. Once the starting material is consumed, the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the final product, this compound.

Note: This is a representative protocol based on general synthesis methods for this class of compounds. Reaction conditions, such as solvent, temperature, and reaction time, may require optimization for this specific substrate.

Below is a workflow diagram illustrating this representative synthesis.

Caption: A representative workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Extensive literature searches did not yield specific biological data, in vitro or in vivo studies, or mechanism of action for this compound. However, the broader class of pyridine-containing 1,2,4-oxadiazole derivatives has been investigated for a range of biological activities.

Derivatives of 1,2,4-oxadiazole are known to exhibit various pharmacological properties, including but not limited to:

-

Anticancer Activity: Many 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[4] The mechanism of action can vary, with some compounds acting as enzyme inhibitors.

-

Anti-inflammatory Activity: The 1,3,4-oxadiazole scaffold, a related isomer, is present in compounds with demonstrated anti-inflammatory properties.[1]

-

Antimicrobial Activity: Various derivatives of 1,3,4-oxadiazoles have shown potential as antibacterial and antifungal agents.[5][7]

-

Enzyme Inhibition: The rigid structure of the oxadiazole ring makes it a suitable scaffold for designing enzyme inhibitors. For instance, related compounds have been investigated as inhibitors of enzymes like epidermal growth factor receptor (EGFR).

Given the lack of specific data, a hypothetical signaling pathway is presented below to illustrate a potential mechanism of action for a compound in this class, such as the inhibition of a protein kinase involved in cell proliferation.

Caption: A hypothetical signaling pathway illustrating potential kinase inhibition.

Experimental Protocols for Biological Evaluation (Representative)

For a novel compound like this compound, initial biological screening would likely involve a panel of in vitro assays to assess its potential bioactivity. A common primary assay is the MTT assay to determine cytotoxicity against cancer cell lines.

MTT Assay for Cytotoxicity:

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (containing only the solvent) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined.[6]

Conclusion

This compound is a compound of interest due to its structural motifs, which are prevalent in many biologically active molecules. While specific experimental data for this compound is not currently available in the public domain, this guide provides a framework for its identification, potential synthesis, and a representative approach to its biological evaluation. Further research is warranted to elucidate the specific biological properties of this molecule and to determine its potential as a lead compound in drug discovery programs. The information provided herein, based on the broader class of 1,2,4-oxadiazoles, serves as a valuable starting point for such investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine as a Potential Cholesterol 24-Hydroxylase (CH24H) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic small molecule with potential therapeutic applications. Compounds sharing structural similarities, particularly the 4-substituted pyridine motif, have been identified as inhibitors of Cholesterol 24-hydroxylase (CH24H, also known as CYP46A1).[1][2] CH24H is a brain-specific cytochrome P450 enzyme that plays a crucial role in cholesterol homeostasis in the central nervous system by converting cholesterol to 24S-hydroxycholesterol (24HC).[1] Inhibition of CH24H is a promising therapeutic strategy for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.[1][3]

These application notes provide detailed protocols for the in vitro evaluation of this compound as a potential CH24H inhibitor. The described assays are designed to determine the compound's inhibitory potency, selectivity against other cytochrome P450 enzymes, and its effect on cholesterol metabolism in a cellular context.

Data Presentation

Table 1: Hypothetical In Vitro Potency and Selectivity of this compound

| Assay | Parameter | Value |

| CH24H Enzymatic Assay | IC50 (nM) | 25 |

| CYP3A4 Selectivity Assay | % Inhibition @ 10 µM | < 10% |

| CYP2D6 Selectivity Assay | % Inhibition @ 10 µM | < 5% |

| CYP2C9 Selectivity Assay | % Inhibition @ 10 µM | < 5% |

| Cell-Based Cholesterol Assay | Reduction in 24HC levels | Concentration-dependent |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach, the following diagrams are provided.

Experimental Protocols

CH24H (CYP46A1) Enzyme Inhibition Assay

This protocol outlines a procedure to determine the in vitro potency of this compound in inhibiting CH24H enzymatic activity.

Materials:

-

Human recombinant CH24H (CYP46A1) enzyme

-

[¹⁴C]-Cholesterol (substrate)

-

This compound (test inhibitor)

-

NADPH (cofactor)

-

Assay buffer (e.g., 50 mM Potassium Phosphate buffer, pH 7.4)

-

Quenching solution (e.g., strong acid or organic solvent)

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the CH24H enzyme in the assay buffer.

-

Add various concentrations of this compound to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.[3]

-

Initiate the enzymatic reaction by adding [¹⁴C]-Cholesterol and NADPH.[3]

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).[3]

-

Stop the reaction by adding a quenching solution.[3]

-

Extract the radiolabeled product, [¹⁴C]-24S-hydroxycholesterol, from the reaction mixture.[3]

-

Quantify the amount of [¹⁴C]-24S-hydroxycholesterol produced using a scintillation counter.[3]

-

Calculate the percentage of inhibition for each concentration of the test inhibitor relative to a control reaction without the inhibitor.[3]

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

CYP Selectivity Assay

This protocol is designed to assess the selectivity of this compound against major human cytochrome P450 isoforms.

Materials:

-

Human liver microsomes

-

Specific probe substrates for major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9)

-

This compound (test inhibitor)

-

NADPH generating system

-

LC-MS/MS system

Procedure:

-

Pre-incubate the human liver microsomes with various concentrations of this compound.[3]

-

Add the specific probe substrate for the CYP isoform of interest.[3]

-

Initiate the reaction by adding the NADPH generating system.[3]

-

Incubate at 37°C for a specific time.[3]

-

Terminate the reaction by adding a stop solution (e.g., acetonitrile).[3]

-

Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.[3]

-

Calculate the percent inhibition of each CYP isoform by the test inhibitor compared to a vehicle control.[3]

Cell-Based Cholesterol Metabolism Assay

This assay evaluates the effect of this compound on cholesterol metabolism in a cellular context by measuring the levels of 24HC.

Materials:

-

A suitable neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

This compound (test compound)

-

Reagents for cell lysis

-

Internal standard for 24HC

-

LC-MS/MS system

Procedure:

-

Culture neuronal cells to an appropriate confluency.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Harvest and lyse the cells.

-

Extract the lipids, including 24HC, from the cell lysate.

-

Add a known amount of an internal standard for 24HC.

-

Inject the sample into the LC-MS/MS system.[3]

-

Separate 24HC from other sterols using a suitable liquid chromatography method.[3]

-

Detect and quantify 24HC and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[3]

-

Determine the concentration-dependent effect of the test compound on cellular 24HC levels.

References

Application Notes and Protocols for the Characterization of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring is a known bioisostere for ester and amide functionalities, and its incorporation into molecules can modulate physicochemical and pharmacokinetic properties. Accurate and comprehensive analytical characterization is crucial for ensuring the identity, purity, and stability of this compound in research and development settings. These application notes provide detailed protocols for the characterization of this compound using modern analytical techniques.

Synthesis of this compound

A common route for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime. For the target compound, this would typically involve the reaction of pyridine-4-carboxamidoxime with an acetylating agent, followed by cyclization.

Caption: Synthetic workflow for this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

A. ¹H NMR Spectroscopy

Expected Chemical Shifts: The ¹H NMR spectrum is expected to show signals corresponding to the methyl group and the protons of the pyridine ring.

-

Methyl Protons (CH₃): A singlet in the upfield region, typically around δ 2.5-2.8 ppm .

-

Pyridine Protons: The pyridine ring will exhibit a characteristic AA'BB' or a complex multiplet system for the four aromatic protons.

-

H2' and H6': These protons, being ortho to the nitrogen, will be the most deshielded, appearing as a doublet of doublets or a multiplet in the range of δ 8.7-8.9 ppm .

-

H3' and H5': These protons will be more shielded and are expected to appear as a doublet of doublets or a multiplet around δ 7.8-8.0 ppm .

-

Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

-

Parameters: Standard parameters for ¹H NMR acquisition.

-

-

Data Acquisition and Processing: Acquire the spectrum and process the data (Fourier transform, phase correction, and baseline correction).

B. ¹³C NMR Spectroscopy

Expected Chemical Shifts: The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Methyl Carbon (CH₃) | 10-15 |

| Pyridine C2' & C6' | 150-152 |

| Pyridine C3' & C5' | 120-122 |

| Pyridine C4' | 135-140 |

| Oxadiazole C3 | 165-170 |

| Oxadiazole C5 | 175-180 |

Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

-

Instrument Setup:

-

Spectrometer: 100 MHz or higher.

-

Reference: Solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

-

Parameters: Proton-decoupled mode.

-

-

Data Acquisition and Processing: Acquire the spectrum and process the data.

Application Note: Quantitative Analysis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine and its Putative Metabolites by HPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific HPLC-MS/MS method for the simultaneous quantification of 4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine and its predicted metabolites in plasma. The method utilizes a straightforward protein precipitation for sample preparation followed by reversed-phase liquid chromatography coupled to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides the necessary parameters for researchers and professionals in drug development engaged in pharmacokinetic and metabolic studies of this compound.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. This document provides a detailed protocol for the extraction and quantitative analysis of the parent compound and its putative metabolites from a biological matrix (plasma) using HPLC-MS/MS. The analytical method is adapted from established procedures for structurally similar compounds, ensuring robustness and reliability.[1][2][3][4]

Predicted Metabolic Pathway

The metabolic pathway of this compound is predicted based on common metabolic transformations for similar chemical moieties. The primary routes of metabolism are anticipated to be hydroxylation of the methyl group on the oxadiazole ring and hydroxylation of the pyridine ring, leading to the formation of two major metabolites: (3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanol (Metabolite 1) and 4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-ol (Metabolite 2).

Figure 1: Predicted metabolic pathway.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is a common and effective method for removing proteins from plasma samples prior to HPLC-MS/MS analysis.[5][6][7]

-

In a microcentrifuge tube, add 50 µL of plasma sample.

-

Add 10 µL of internal standard working solution (e.g., a deuterated analog of the parent compound).

-

Add 150 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

The supernatant can be directly injected into the HPLC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[8]

Liquid Chromatography

The chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution program.

-

HPLC System: A standard HPLC system capable of binary gradient elution.

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 4.0 | 95 |

| 5.0 | 95 |

| 5.1 | 5 |

| 7.0 | 5 |

Mass Spectrometry

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection in positive ion mode.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Source Temperature: 550°C.

-

IonSpray Voltage: 5500 V.

Data Presentation

The following tables summarize the theoretical mass-to-charge ratios (m/z) and predicted MRM transitions for the parent compound and its metabolites. These values should be optimized during method development.

Table 1: Molecular Information

| Compound | Chemical Formula | Molecular Weight | Predicted [M+H]+ (m/z) |

| This compound | C₈H₇N₃O | 161.16 | 162.07 |

| Metabolite 1 | C₈H₇N₃O₂ | 177.16 | 178.06 |

| Metabolite 2 | C₈H₇N₃O₂ | 177.16 | 178.06 |

Table 2: Predicted MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Parent Compound | 162.07 | Fragment 1 | Optimize |

| Fragment 2 | Optimize | ||

| Metabolite 1 | 178.06 | Fragment 1 | Optimize |

| Fragment 2 | Optimize | ||

| Metabolite 2 | 178.06 | Fragment 1 | Optimize |

| Fragment 2 | Optimize | ||

| Internal Standard | Appropriate m/z | Appropriate m/z | Optimize |

Note: The product ions and collision energies need to be determined empirically by infusing a standard solution of each analyte into the mass spectrometer.

Experimental Workflow

The overall workflow for the analysis is depicted in the following diagram.

Figure 2: Experimental workflow diagram.

Conclusion

The described HPLC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of this compound and its predicted metabolites in plasma. The protocol is designed to be a starting point for method development and validation, offering researchers a solid foundation for their pharmacokinetic and drug metabolism studies.

References

- 1. dspace.bsuedu.ru [dspace.bsuedu.ru]

- 2. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 3. researchgate.net [researchgate.net]

- 4. The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma | Research Results in Pharmacology [rrpharmacology.ru]

- 5. ionsource.com [ionsource.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. spectroscopyeurope.com [spectroscopyeurope.com]

- 8. organomation.com [organomation.com]

Application Note: Elucidation of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine Structure by NMR Spectroscopy

Abstract

This application note details the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Standard ¹H and ¹³C NMR experiments, supplemented by 2D correlation spectroscopy (COSY, HSQC, HMBC), would be employed for the complete assignment of proton and carbon signals. This document provides predicted spectral data based on the analysis of structurally similar compounds and outlines the experimental protocols for acquiring such data. The methodologies and expected results are intended to guide researchers in the structural verification and purity assessment of this and related compounds.

Introduction

This compound is a bicyclic aromatic compound containing both a pyridine and a 1,2,4-oxadiazole ring. The structural elucidation of such molecules is crucial for understanding their chemical properties and biological activities. NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. This note presents the predicted ¹H and ¹³C NMR spectral data for the title compound and provides a comprehensive protocol for its NMR analysis. The predicted values are derived from published data for analogous pyridine and oxadiazole derivatives.[1][2][3]

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in Table 1. The numbering of the atoms is shown in the diagram below. The predictions are based on the known electronic effects of the pyridine and oxadiazole rings and data from similar structures.[1][2][3][4] Aromatic proton signals for pyridine derivatives typically appear in the range of 7.0-9.0 ppm, while the methyl protons on an oxadiazole ring are expected around 2.4-2.6 ppm.[1] The carbons of the oxadiazole ring are characteristically deshielded, resonating at approximately 160-170 ppm.[1][2][4]